![molecular formula C17H13N5O B14177079 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol CAS No. 918870-33-4](/img/structure/B14177079.png)
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol is a complex organic compound that features a benzimidazole moiety linked to a pyrimidine ring, which is further connected to a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol typically involves multi-step reactions. One common method includes the condensation of 1H-benzimidazole with a pyrimidine derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with a phenol derivative to yield the final product. The reaction conditions often involve the use of catalysts such as zinc chloride or silica sulfuric acid, and solvents like PEG-400 or butan-1-ol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for treating infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mécanisme D'action
The mechanism of action of 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazole and pyrimidine derivatives, such as:
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
- 4-(1H-Benzimidazol-2-yl)-N,N-dimethylbenzenamine
- Various benzo[4,5]imidazo[1,2-a]pyrimidine derivatives .
Uniqueness
What sets 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol apart is its unique combination of the benzimidazole, pyrimidine, and phenol moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Propriétés
Numéro CAS |
918870-33-4 |
|---|---|
Formule moléculaire |
C17H13N5O |
Poids moléculaire |
303.32 g/mol |
Nom IUPAC |
3-[[4-(benzimidazol-1-yl)pyrimidin-2-yl]amino]phenol |
InChI |
InChI=1S/C17H13N5O/c23-13-5-3-4-12(10-13)20-17-18-9-8-16(21-17)22-11-19-14-6-1-2-7-15(14)22/h1-11,23H,(H,18,20,21) |
Clé InChI |
QOPQUQWMWKSKGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3)NC4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14176998.png)
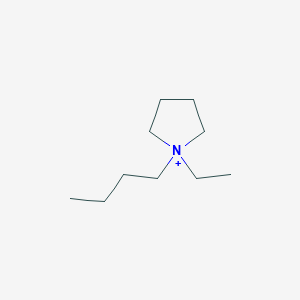
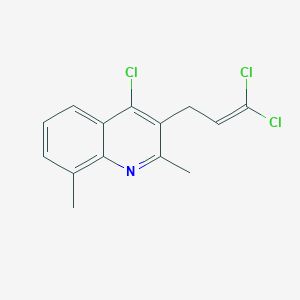
![3-Methoxy-5-[(4-phenoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177023.png)
![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)
![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)

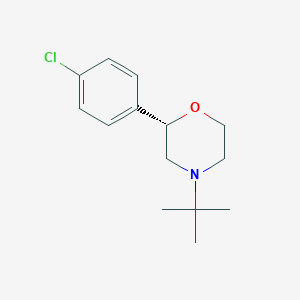
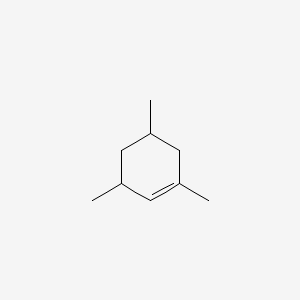
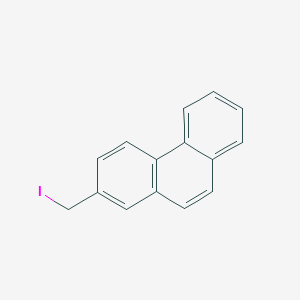
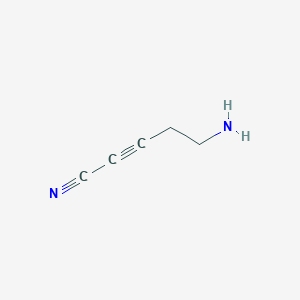
![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)

![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
